Cloxotestosterone

Description

Categorization within Anabolic-Androgenic Steroid Derivatives

Cloxotestosterone is classified as a synthetic anabolic-androgenic steroid (AAS). ontosight.aiwikipedia.org Anabolic-androgenic steroids are a class of compounds structurally related to the primary male sex hormone, testosterone (B1683101), and they share its ability to bind to androgen receptors. wikipedia.orgnih.gov The term "anabolic" refers to the muscle-building properties, while "androgenic" relates to the development of male secondary sexual characteristics. nih.govfederalregister.gov

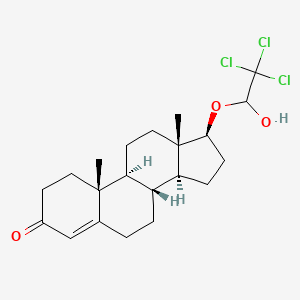

Structurally, this compound is a derivative of testosterone. biotechmedjournal.com It is specifically identified as an androgen ether, more precisely, the 17β-(2,2,2-trichloro-1-hydroxyethoxy) ether of testosterone, also known as testosterone 17-chloral hemiacetal. wikipedia.orgdrugfuture.com This modification at the 17th carbon position is a key feature that distinguishes it from the parent hormone, testosterone, and influences its chemical properties. ontosight.ai

A related compound, this compound acetate (B1210297), is the O-acetate ester of this compound. wikipedia.org This esterification represents a further chemical modification. iiab.me While this compound itself was never marketed, its acetate form, Caprosem, has been. wikipedia.orgwikipedia.org The chemical design of such derivatives aims to alter pharmacological parameters, which is a common strategy in medicinal chemistry. ontosight.ai

| Property | This compound | This compound Acetate |

|---|---|---|

| CAS Registry Number | 53608-96-1 drugfuture.com | 13867-82-8 drugfuture.com |

| Molecular Formula | C21H29Cl3O3 drugfuture.com | C23H31Cl3O4 drugfuture.com |

| Molecular Weight | 435.81 g/mol drugfuture.com | 477.85 g/mol drugfuture.com |

| Synonym | Testosterone 17-chloral hemiacetal drugfuture.com | Testosterone 17β-chloral hemiacetal O-acetate wikipedia.org |

Academic Context and Research Significance

The academic interest in this compound lies in its nature as a synthetic, chemically modified steroid. Research into synthetic steroids like this compound is fundamental to the field of chemical biology, where scientists aim to understand how structural alterations to a molecule affect its biological interactions. ontosight.ai The synthesis of this compound, first reported in the 1960s, provides a platform for studying the chemical reactivity and properties of the steroid nucleus when modified with a chloral (B1216628) hemiacetal ether group. drugfuture.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

53608-96-1 |

|---|---|

Molecular Formula |

C21H29Cl3O3 |

Molecular Weight |

435.8 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14-,15-,16-,17-,18?,19-,20-/m0/s1 |

InChI Key |

DNADMXUXHNLBKR-SIGPKOBDSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modifications of Cloxotestosterone

Advanced Synthetic Pathways for Cloxotestosterone and its Derivatives

The synthesis of this compound and its analogs involves strategic chemical reactions to modify the core testosterone (B1683101) structure. These modifications are designed to alter the compound's pharmacokinetic and pharmacodynamic profile.

Strategic Organic Synthesis Approaches

The fundamental structure of this compound is testosterone bearing a 17β-trichloro hemiacetal ether. wikipedia.org Its acetate (B1210297) ester, this compound acetate, is formed by the esterification of the hemiacetal's hydroxyl group. wikipedia.org The synthesis of such testosterone derivatives often begins with the testosterone molecule and employs various organic chemistry reactions. ontosight.ai

A common strategy in the synthesis of testosterone derivatives is the esterification of the 17β-hydroxyl group. researchgate.net This can be achieved through classical acylation using acyl chlorides in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org More environmentally friendly methods have also been developed, such as using a recyclable polymer-supported tosylic acid catalyst under solvent-free microwave irradiation, which can significantly accelerate the reaction. semanticscholar.org

The creation of ether derivatives, such as the 17β-trichloro hemiacetal ether of this compound, involves different synthetic strategies. acs.org The synthesis of various testosterone derivatives often requires multi-step procedures to introduce specific functional groups at desired positions on the steroid nucleus. biointerfaceresearch.comnih.gov For instance, the synthesis of testosterone derivatives can involve reactions like oximation, nitration, and reduction to yield modified steroid structures. biointerfaceresearch.com

Table 1: Key Synthetic Reactions in the Preparation of Testosterone Derivatives

| Reaction Type | Reagents and Conditions | Purpose |

| Esterification (Classical) | Acyl chloride, triethylamine, DMAP in dichloromethane | To form testosterone esters at the 17β-hydroxyl group. semanticscholar.org |

| Esterification (Green Chemistry) | Acyl chloride, polymer-supported tosylic acid, microwave irradiation | An efficient and environmentally benign method for testosterone ester synthesis. semanticscholar.org |

| Oximation | Hydroxylamine hydrochloride | To introduce an oxime group, typically at the C3 position. nih.gov |

| Nitration | Nitric acid, acetic anhydride | To introduce a nitro group onto the steroid scaffold. biointerfaceresearch.com |

Application of Diversity-Oriented Synthesis in this compound Analog Development

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which can be particularly useful in the development of new steroid analogs with unique biological activities. beilstein-journals.orgnih.gov This approach focuses on creating skeletal diversity, rather than just varying substituents on a common scaffold. nih.gov

While specific applications of DOS to this compound are not extensively documented in the provided search results, the principles of DOS are highly relevant to the development of its analogs. DOS strategies often employ powerful chemical transformations to rapidly build molecular complexity. For example, reactions like the Stille coupling and Diels-Alder reactions have been used to create novel steroid analogues. nih.govacs.org Ring-closing metathesis is another key reaction used in DOS to construct complex cyclic systems. rsc.org

The goal of applying DOS to a molecule like this compound would be to systematically explore the chemical space around its core structure. By introducing a wide range of structural modifications, it becomes possible to identify new analogs with improved properties, such as enhanced target selectivity or altered metabolic stability.

Prodrug Formulations and In Situ Bioconversion Mechanisms

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. google.com This approach is often used to improve the pharmacokinetic properties of a drug.

This compound as a Prodrug to Testosterone

This compound and its acetate ester, this compound acetate, are considered prodrugs of testosterone. wikipedia.orggoogle.com The modifications at the 17-position are designed to be cleaved in vivo, releasing the parent hormone, testosterone. ontosight.ai This strategy is common for many synthetic androgens to enhance their oral bioavailability and prolong their duration of action. iiab.me

The ester and ether linkages in this compound and its derivatives are susceptible to hydrolysis by enzymes in the body, leading to the release of active testosterone. google.com This bioconversion is a key aspect of their mechanism of action.

Bio-transformation Pathways and Kinetic Considerations

The biotransformation of this compound involves the enzymatic cleavage of the ether and, in the case of its acetate, the ester group at the C17β position. This process releases testosterone, which can then exert its physiological effects. The rate and extent of this conversion are critical factors that determine the pharmacokinetic profile of the prodrug, including its half-life and the resulting concentration of active testosterone in the bloodstream.

The specific enzymes responsible for the bioconversion of this compound are likely esterases and other hydrolases present in the blood and various tissues. The kinetics of this biotransformation will influence the onset and duration of the androgenic effects.

Structure-Activity Relationship (SAR) Studies for Androgenic Activity Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org For anabolic-androgenic steroids, SAR studies aim to elucidate the structural features that contribute to their anabolic (muscle-building) and androgenic (masculinizing) effects. uomustansiriyah.edu.iq

The androgenic activity of testosterone and its derivatives is mediated through their interaction with the androgen receptor (AR). nih.gov The binding affinity of a steroid to the AR is a key determinant of its potency. nih.gov Modifications to the testosterone molecule can significantly alter this binding affinity and, consequently, the biological response.

Key structural modifications and their effects on androgenic activity include:

17α-Alkylation: The introduction of an alkyl group, such as a methyl group, at the 17α-position can increase oral bioavailability by hindering first-pass metabolism in the liver. uomustansiriyah.edu.iq

Modifications to the A-ring: Alterations in the A-ring, such as the introduction of a double bond between C1 and C2, can increase the anabolic-to-androgenic ratio. wikipedia.org The removal of the C19 methyl group, as seen in 19-nortestosterone derivatives, also tends to increase the anabolic-to-androgenic ratio. wikipedia.org

Substitutions at other positions: The introduction of various substituents at different positions on the steroid nucleus can modulate activity. For example, a hydroxyl group at the C3 position can decrease AR agonist activity, rendering the steroid an androgen prohormone. wikipedia.org

In the case of this compound, the bulky trichloro hemiacetal ether group at the 17β-position is a significant modification. This group likely influences the compound's interaction with the AR and its metabolic stability, leading to its specific pharmacokinetic and pharmacodynamic profile.

Impact of 17-Carbon Modifications on Biological Activity

The modification at the 17-carbon (C17) position of the steroid skeleton is a common strategy in medicinal chemistry to alter the pharmacokinetic and pharmacodynamic properties of androgens. In the case of this compound, the attachment of a 17β-trichloro hemiacetal ether significantly influences its biological activity compared to the parent hormone, testosterone. iiab.mewikipedia.org

This modification serves to protect the 17-hydroxyl group from rapid oxidation in the body, a primary metabolic pathway that inactivates testosterone. This protection is expected to prolong the compound's duration of action. The subsequent acetylation of the hemiacetal hydroxyl group to form this compound acetate further modifies its properties. wikipedia.orgontosight.ai The acetate ester enhances the lipophilicity of the molecule, which influences its absorption and distribution characteristics when administered. wikipedia.org

Research findings indicate that these modifications result in a potentiation of androgenic effects. In animal studies, specifically in rats, this compound demonstrated an androgenic activity that was reported to be three to four times greater than that of testosterone propionate (B1217596), a commonly used testosterone ester. ncats.io This enhancement in activity underscores the significant impact of the C17 modification, transforming the base testosterone molecule into a more potent androgen. The bulky and electron-withdrawing trichloroethyl group of the hemiacetal ether at C17 is a unique feature that differentiates this compound from many other synthetic androgens and is central to its heightened biological activity. iiab.meontosight.ai

Comparative Structural Analysis with Related Androgens

The structure of this compound can be better understood when compared with testosterone and other synthetic androgens, particularly concerning modifications at the C17 position. All anabolic-androgenic steroids share the same fundamental four-ring core structure, known as the androstane (B1237026) nucleus. wikipedia.orgiiab.me However, variations in the functional groups attached to this core lead to a wide range of activities. wikipedia.org

Testosterone , the parent androgen, possesses a simple hydroxyl (-OH) group at the C17β position. This group is crucial for binding to the androgen receptor but also renders the molecule susceptible to rapid metabolic breakdown. wikipedia.org

17α-Alkylated Androgens , such as methyltestosterone (B1676486) and stanozolol, feature an alkyl group (typically methyl or ethyl) at the C17α position. This modification sterically hinders the oxidation of the 17β-hydroxyl group, making these compounds orally active. However, this class of androgens is also associated with a higher risk of hepatotoxicity. This compound is not a 17α-alkylated steroid; its modification is an ether linkage at the 17β-position. iiab.me

Testosterone Esters , like testosterone propionate or testosterone enanthate, involve the esterification of the 17β-hydroxyl group with a carboxylic acid. This increases the molecule's oil solubility and creates a depot effect when injected intramuscularly, leading to a sustained release of testosterone. This compound acetate also incorporates an ester (acetate), but it is on the hemiacetal moiety, not directly on the steroid C17, making it a more complex ether-ester structure. wikipedia.orggoogle.com

The table below provides a structural comparison between this compound and other representative androgens, highlighting the key differences in their C17 modifications.

| Compound | C17 Modification Type | Specific C17 Group |

| Testosterone | Hydroxyl | -OH |

| This compound | Hemiacetal Ether | -O-CH(OH)-CCl₃ iiab.me |

| This compound Acetate | Acylated Hemiacetal Ether | -O-CH(OCOCH₃)-CCl₃ wikipedia.org |

| Methyltestosterone | 17α-Alkylation | -OH (at 17β), -CH₃ (at 17α) researchgate.net |

| Testosterone Enanthate | Ester | -O-CO-(CH₂)₅-CH₃ |

| Stanozolol | 17α-Alkylation / Fused Ring | -OH (at 17β), -CH₃ (at 17α), Pyrazole ring fused to A-ring iiab.me |

| Nandrolone | 19-Demethylation | -OH (at 17β), Lacks C19-methyl group iiab.me |

This comparative analysis reveals that this compound's 17β-chloral hemiacetal ether is a distinctive structural feature among synthetic androgens. iiab.me Unlike simple esterification or 17α-alkylation, this complex ether linkage represents a different chemical approach to modulating the activity and metabolism of the testosterone molecule. iiab.meontosight.ai

Molecular and Cellular Mechanisms of Cloxotestosterone Action

Androgen Receptor (AR) Mediated Signaling

The primary mechanism through which Cloxotestosterone exerts its effects is by acting as a ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily of transcription factors. ontosight.aiwikipedia.org This interaction initiates a cascade of molecular events, ultimately leading to changes in gene expression that are responsible for the anabolic and androgenic effects of the compound. wikipedia.orgwikidoc.org The entire process, from ligand binding to gene regulation, is a multi-step pathway involving precise molecular choreography. wikipedia.orgnih.gov

Ligand Binding Dynamics and Receptor Conformation Alterations

In its inactive state, the Androgen Receptor resides primarily in the cytoplasm, where it is part of a large multi-protein complex that includes heat shock proteins (HSPs) such as Hsp70 and Hsp90. nih.govmdpi.com These chaperone proteins maintain the receptor in a conformation that is ready for ligand binding but is otherwise inactive. mdpi.com

As a synthetic steroid, this compound is lipid-soluble and can diffuse across the cell membrane into the cytoplasm. oregonstate.education Here, it binds to the Ligand-Binding Domain (LBD) of the AR. wikipathways.org This binding event is the critical first step that triggers a series of conformational changes in the receptor protein. wikipedia.orgwikidoc.org The binding of the ligand induces a structural shift that causes the dissociation of the heat shock proteins and other chaperones. wikidoc.orgnih.gov This unmasking of the receptor exposes key functional domains, including a significant alteration in the LBD's structure which is crucial for subsequent steps in the signaling cascade. nih.gov This activated state is a prerequisite for the receptor's journey to the nucleus and its function as a transcription factor. mdpi.com

Table 1: Key Proteins in the Initial Androgen Receptor Complex

| Protein | Function |

|---|---|

| Androgen Receptor (AR) | Binds to androgens; acts as a ligand-activated transcription factor. wikipedia.org |

| Heat Shock Protein 90 (Hsp90) | Chaperone protein that stabilizes the unbound AR in the cytoplasm. mdpi.com |

| Heat Shock Protein 70 (Hsp70) | Chaperone protein involved in the AR complex. mdpi.com |

Nuclear Translocation of Ligand-Receptor Complexes

The ligand-induced conformational change does more than just release chaperone proteins; it also exposes a Nuclear Localization Signal (NLS) on the androgen receptor. nih.govmdpi.com The NLS is a specific sequence of amino acids that acts as a tag for nuclear import machinery. mdpi.comkeio.ac.jp

The exposed NLS is recognized by importin-α, a transport protein that facilitates the movement of cargo into the nucleus. mdpi.com The entire this compound-AR complex is then actively transported from the cytoplasm through the nuclear pore complex into the nucleoplasm. mdpi.comidea-bio.com This translocation is an essential step, as the receptor's ultimate targets—the DNA and transcriptional machinery—are located within the nucleus. wikipedia.orgwikidoc.org

Interaction with Hormone Response Elements (HREs) and DNA Binding

Once inside the nucleus, the activated this compound-AR complex must locate and bind to specific DNA sequences to regulate gene expression. wikipedia.orgwikidoc.org These DNA sequences are known as Hormone Response Elements (HREs), and for the androgen receptor, they are specifically termed Androgen Response Elements (AREs). wikipathways.orgfiveable.mebiology-pages.info

AREs are typically short sequences of DNA located in the promoter or enhancer regions of androgen-target genes. fiveable.mebiology-pages.info The AR binds to these elements via its DNA-Binding Domain (DBD), which features two zinc-finger motifs that directly interact with the DNA helix. wikipathways.orgbiology-pages.info The binding of the AR dimer to the ARE is a critical step that allows the receptor to influence the transcription of specific genes. wikipedia.orgmdpi.com The sequence of the ARE can influence the binding affinity and the subsequent transcriptional response, allowing for complex regulation of different genes. nih.gov

Receptor Dimerization (Homodimerization and Heterodimerization)

To effectively bind to AREs and regulate transcription, androgen receptors typically form dimers. wikipedia.orgbiology-pages.info The most common form is a homodimer, consisting of two identical this compound-bound AR molecules. wikipathways.org This dimerization is thought to occur in the nucleus and is stabilized by interactions within both the DNA-binding domain and the ligand-binding domain. embopress.orgembopress.org The palindromic nature of many HREs, with two similar recognition sites, is well-suited for binding by a receptor dimer. biology-pages.info

While homodimerization is the primary mechanism for AR function, nuclear receptors can sometimes form heterodimers with other members of the steroid receptor family. jumedicine.com For instance, the glucocorticoid receptor (GR) has been shown to form heterodimers with the mineralocorticoid receptor (MR). nih.gov While less characterized for the AR, the potential for heterodimerization adds another layer of complexity to steroid hormone signaling, allowing for cross-talk between different hormonal pathways. The dimerization of the ligand-binding domain has been shown to be crucial for the transcriptional activation of the androgen receptor. embopress.orgembopress.org

Transcriptional Modulation and Coactivator Recruitment

The binding of the this compound-AR homodimer to an ARE is not, by itself, sufficient to initiate transcription. The final step in activating gene expression involves the recruitment of a host of other proteins known as co-regulators. nih.gov These can be either coactivators, which enhance gene transcription, or corepressors, which inhibit it. fiveable.me

Upon binding to DNA, the surface of the AR dimer forms a binding site for various coactivator proteins. researchgate.net Key coactivators for the AR include the steroid receptor coactivator (SRC) family (e.g., SRC-1) and proteins like CREB-binding protein (CBP) and p300. wikipathways.orgnih.gov Many of these coactivators possess intrinsic histone acetyltransferase (HAT) activity. nih.gov HAT enzymes act to acetylate histone proteins, which neutralizes their positive charge and remodels the chromatin structure into a more relaxed, open state. nih.gov This "euchromatin" state makes the DNA more accessible to the basal transcription machinery, including RNA Polymerase II, thus facilitating the transcription of the target gene. researchgate.net

Table 2: Androgen Receptor Domains and Their Functions

| Domain | Abbreviation | Key Functions |

|---|---|---|

| N-Terminal Domain | NTD | Contains Activation Function 1 (AF-1); involved in transcriptional activation and interaction with co-regulators. wikipathways.org |

| DNA-Binding Domain | DBD | Contains two zinc fingers; responsible for binding to Androgen Response Elements (AREs) on DNA. wikipathways.org |

| Hinge Region | - | A flexible region connecting the DBD and LBD; contains part of the Nuclear Localization Signal (NLS). mdpi.comwikipathways.org |

Regulation of Gene Expression Profiles by this compound

Through the recruitment of coactivators and the initiation of transcription, the this compound-AR complex up-regulates or down-regulates a specific profile of genes. wikipedia.orgwikipedia.org The collective action of these gene products results in the physiological and pharmacological effects associated with this compound, including its anabolic (e.g., increased muscle protein synthesis) and androgenic (e.g., development of male characteristics) properties. ontosight.ai

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| This compound acetate (B1210297) | |

| Testosterone (B1683101) | |

| Dihydrotestosterone (B1667394) (DHT) |

Enzymatic Interactions and Metabolism of this compound

Interactions with 5α-Reductase and 3α-Hydroxysteroid Dehydrogenase

The enzyme 5α-reductase plays a crucial role in androgen metabolism by converting testosterone into the more potent androgen, dihydrotestosterone (DHT). wikidoc.org This conversion potentiates the androgenic signal in tissues that express this enzyme, such as the skin and prostate gland. wikipedia.org Conversely, in the case of some synthetic androgens like nandrolone, 5α-reduction leads to a less potent metabolite, which contributes to a more favorable anabolic-to-androgenic ratio. wikipedia.org The interaction of this compound with 5α-reductase is a key determinant of its tissue-selective effects.

Following the action of 5α-reductase, the resulting metabolites can be further processed by 3α-hydroxysteroid dehydrogenase (3α-HSD) . This enzyme is part of the aldo-keto reductase (AKR) superfamily and is involved in the metabolism of steroid hormones. wikipedia.orggithub.io Specifically, it converts potent androgens like DHT into weaker metabolites such as 5α-androstane-3α,17β-diol (3α-diol). nih.gov The expression and activity of 3α-HSD can therefore influence the local androgenic potency within target tissues. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Potential Impact on this compound Activity |

|---|---|---|

| 5α-Reductase | Converts testosterone to the more potent dihydrotestosterone (DHT). wikidoc.org | May alter the androgenic potency of this compound in specific tissues. |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Metabolizes potent androgens like DHT into weaker forms. nih.gov | Can reduce the local androgenic effects of this compound metabolites. |

| Aromatase (CYP19A1) | Converts androgens into estrogens. wikipedia.org | Potential for conversion to estrogenic compounds, influencing the side effect profile. |

| Other Cytochrome P450 (CYP) Enzymes | Involved in the broader metabolism and clearance of drugs and steroids. nih.govnih.gov | Affects the overall metabolic clearance and potential for drug interactions. |

Aromatase-Mediated Conversion Pathways

Aromatase , also known as estrogen synthetase or CYP19A1, is a key enzyme in the biosynthesis of estrogens from androgens. wikipedia.orgpharmgkb.org It catalyzes the conversion of androstenedione (B190577) to estrone (B1671321) and testosterone to estradiol. wikipedia.org The interaction of anabolic-androgenic steroids with aromatase is a critical factor, as conversion to estrogenic metabolites can lead to estrogen-related side effects.

Other Cytochrome P450 (CYP) Enzyme System Interactions

The cytochrome P450 (CYP) system is a large family of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of substances, including drugs and steroids. nih.govnih.gov These enzymes play a central role in the biotransformation and clearance of xenobiotics. nih.gov

The metabolism of this compound is likely to involve various CYP isozymes. The specific CYP enzymes involved would determine its metabolic fate, including the formation of different hydroxylated metabolites, and its rate of clearance from the body. pharmgkb.org Furthermore, because many drugs are metabolized by the CYP450 system, there is a potential for drug-drug interactions. nih.gov The co-administration of this compound with other drugs that are substrates, inducers, or inhibitors of the same CYP enzymes could alter the metabolism and plasma concentrations of either compound. nih.govgeekymedics.com

Enzymatic Regulation and Induction/Deinduction Phenomena

The biotransformation and clearance of synthetic steroids like this compound are significantly influenced by the regulation of metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov The expression of these enzymes can be modulated by xenobiotics through a process known as enzyme induction, which involves the transcriptional activation of CYP genes. evotec.comfrontiersin.org This process is critical as it can alter the metabolic rate of the steroid, potentially affecting its potency and duration of action.

The primary mechanism for this induction is the activation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR). evotec.com When a compound like a synthetic steroid binds to these receptors, it triggers the upregulation of specific CYP enzymes, including CYP3A4, CYP2B6, and CYP1A2. evotec.com This increased enzyme level accelerates the metabolism of the inducing drug and other co-administered substances. examine.com While direct studies on this compound's specific induction profile are limited, the established principles of steroid metabolism suggest it participates in these regulatory feedback loops. tandfonline.com This regulation is a key aspect of how the body manages exposure to foreign compounds, balancing metabolic breakdown with physiological activity. khanacademy.orgnih.gov

| Enzyme Family | Key Isoforms | Primary Mediating Receptor | Known Inducers / Substrates | Potential Effect on Steroids |

| Cytochrome P450 | CYP3A4, CYP2B6, CYP1A2 | PXR, CAR, AhR | Barbiturates, Rifampicin, various xenobiotics | Increased metabolic clearance, altered bioavailability |

Cellular and Subcellular Modulations

This compound, like other anabolic-androgenic steroids (AAS), exerts profound effects at the cellular and subcellular levels. These actions are primarily mediated through the androgen receptor (AR), a protein that can function as a ligand-inducible transcription factor. kjsm.orgmdpi.com Upon binding, the steroid-receptor complex influences gene expression and activates cytoplasmic signaling cascades, leading to significant changes in cell behavior, function, and morphology. nih.govwikipedia.org

Influence on Cellular Differentiation Pathways

Androgens play a crucial role in determining the fate of mesenchymal pluripotent cells. Research demonstrates that androgens like testosterone and its potent metabolite dihydrotestosterone (DHT) can steer these stem cells toward a myogenic (muscle-forming) lineage while actively inhibiting their differentiation into an adipogenic (fat-storing) lineage. nih.govoup.com This effect is mediated through the androgen receptor; studies using the AR antagonist bicalutamide (B1683754) have shown it blocks these androgen-induced differentiation choices. oup.com

In models using C2C12 myoblastoma cells, androgens have been shown to stimulate proliferation and accelerate differentiation towards myotubes. bioscientifica.com This process is associated with the modulation of key regulatory genes involved in myogenesis. bioscientifica.com Specifically, androgens can up-regulate their own receptor expression in uncommitted pluripotent cells, thereby enhancing the cells' responsiveness to myogenic signals. oup.com

Modulation of Protein Synthesis Pathways

A hallmark of anabolic steroids is their ability to increase skeletal muscle mass, an effect largely attributed to the modulation of protein synthesis. wikipedia.orgphysoc.org The canonical genomic pathway involves the binding of the steroid to the androgen receptor. This complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). kjsm.org This binding initiates the recruitment of co-regulatory proteins and RNA polymerase II, enhancing the transcription of target genes and ultimately leading to increased synthesis of muscle proteins like actin and myosin. tandfonline.comkjsm.org

Studies have demonstrated that administration of androgens increases net protein synthesis and that androgen receptor mRNA concentrations in skeletal muscle can increase following exposure to synthetic testosterone analogues. tandfonline.com This direct action on the genetic machinery of the muscle cell is a fundamental mechanism behind the anabolic effects of compounds like this compound. ontosight.aitandfonline.com

Impact on Myonuclear Accretion and Satellite Cell Activity in Muscle Models

The growth of skeletal muscle fibers (hypertrophy) is constrained by the myonuclear domain theory, which posits that each nucleus can only manage a finite volume of cytoplasm. To overcome this limit, muscle fibers must acquire new nuclei. nih.govphysoc.org Androgens are potent stimulators of this process through their action on satellite cells, which are muscle-specific stem cells. frontiersin.orgresearchgate.net

Testosterone and other AAS activate satellite cells, promoting their proliferation. nih.govbioscientifica.com A portion of these newly generated cells then fuse with existing muscle fibers, donating their nuclei in a process called myonuclear accretion. physoc.orgfrontiersin.org This increases the transcriptional capacity of the muscle fiber, allowing for greater protein synthesis and sustained hypertrophy. nih.govresearchgate.net Studies on both long-term steroid users and subjects in controlled trials have confirmed that androgen administration leads to a dose-dependent increase in both the number of satellite cells and the number of myonuclei per muscle fiber. mdpi.comoup.com

| Study Focus | Compound(s) | Key Findings | Citation |

| Long-term AAS Use in Athletes | Testosterone & other AAS | Significantly higher number of myonuclei per fiber in steroid users compared to non-users. | nih.gov |

| Dose-Response in Older Men | Testosterone Enanthate | Dose-dependent increases in satellite cell number and proliferating satellite cells. | oup.com |

| Myonuclear Accretion & Hypertrophy | Testosterone | Testosterone-induced muscle fiber hypertrophy was associated with an increase in myonuclear number. | bioscientifica.com |

| Cellular Memory in Mice | Anabolic Steroids | Steroid-induced myonuclear accretion persisted even after withdrawal and fiber size returned to baseline. | researchgate.net |

Effects on Phosphorylation Cascades and Signaling Networks

Beyond their genomic effects, androgens can initiate rapid, non-genomic signaling events from the cytoplasm. oup.comnih.gov These actions are too quick to be explained by transcription and translation and involve the activation of protein phosphorylation cascades. nih.gov By interacting with androgen receptors located in the cytoplasm or associated with the cell membrane, steroids can trigger signaling through pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways. nih.govmdpi.comamegroups.org

For instance, the androgen-AR complex can associate with the protein c-Src, leading to the activation of the Ras-Raf-MEK-ERK cascade. oup.comamegroups.org Similarly, AR can directly interact with the p85α subunit of PI3K, initiating the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. amegroups.orgmdpi.com These non-genomic pathways can create feedback loops that influence the transcriptional activity of the AR itself, demonstrating significant crosstalk between the rapid and classical signaling mechanisms. oup.comresearchgate.net These cascades play roles in cell proliferation, survival, and differentiation. nih.govresearchgate.net

Apoptotic Pathway Modulation

Androgens exhibit a dual role in the regulation of apoptosis (programmed cell death), with effects varying by cell type and dosage. mdpi.comnih.gov The fate of a cell is often determined by the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). biomolther.orgnih.gov

In some contexts, androgens are protective. Studies have shown that testosterone can decrease the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 in vascular smooth muscle cells. researchgate.net Furthermore, castration has been found to reduce the expression of the survival protein Bcl-2 in motor neurons, an effect that is prevented by testosterone replacement, indicating an anti-apoptotic signal. nih.gov

Conversely, supraphysiological concentrations of AAS, such as those associated with abuse, have been shown to promote apoptosis. mdpi.com In models using cardiac myocytes, high doses of testosterone and other steroids induced apoptosis by increasing the expression of the pro-apoptotic protein Bax. researchgate.net This suggests that while physiological levels of androgens may support cell survival, excessive levels can shift the balance and trigger cell death pathways. nih.gov

| Protein | Function | Reported Modulation by Androgens | Outcome | Citation |

| Bcl-2 | Anti-apoptotic | Increased by physiological testosterone. | Promotes cell survival. | nih.gov |

| Bax | Pro-apoptotic | Increased by supraphysiological AAS. | Promotes apoptosis. | researchgate.net |

| Bax/Bcl-2 Ratio | Apoptotic balance | Decreased by physiological testosterone. | Promotes cell survival. | researchgate.net |

| Caspase-3 | Executioner caspase | Activity increased by some AAS. | Promotes apoptosis. | researchgate.net |

Protein-Protein Interaction Networks

The biological activity of this compound, like other synthetic androgens, is initiated by its binding to the Androgen Receptor (AR). ontosight.aiwikipedia.org This binding event triggers a conformational change in the receptor, which then engages with a complex network of other proteins. These protein-protein interactions (PPIs) are critical for the subsequent steps of AR-mediated signaling, including nuclear translocation, DNA binding, and the recruitment of transcriptional machinery. nih.gov While detailed studies focusing exclusively on the this compound-induced AR interactome are limited, the extensive research on the AR's protein interaction networks provides a foundational understanding of the molecular machinery this compound likely mobilizes. nih.govbiorxiv.orgplos.org

The AR does not function in isolation. Its stability, transport, and transcriptional activity are modulated by a dynamic network of interacting proteins. nih.gov This network can be broadly categorized into several functional classes, including molecular chaperones, co-regulators, and signaling proteins. Upon ligand binding, the AR interacts with a host of these proteins that collectively dictate the ultimate cellular response. nih.govbiorxiv.org

Research, particularly in the context of prostate cancer, has utilized methods like affinity purification mass spectrometry to identify proteins that interact with the AR. biorxiv.orgplos.org These studies have revealed a complex interactome. For instance, heat shock proteins, such as HSP70 and HSP90, act as molecular chaperones that are crucial for the proper folding and stability of the AR before and during ligand binding. biorxiv.orgplos.org Following activation, the AR associates with a different set of proteins, including co-activators and co-repressors, which facilitate or inhibit the transcription of target genes. nih.gov

Studies have identified several common interactors of the AR pathway. For example, a 2024 study published in PLOS One identified seven common protein interactors between the Androgen Receptor and Serum Response Factor (SRF) pathways in prostate cancer cells, including multiple heat shock proteins (HSP70, HSP90AB1, HSPA5), Peroxiredoxin-1 (PRDX1), and GAPDH. plos.org Another study identified G3BP1, SLIRP, and IGFBP5 as AR protein partners in models of Aromatase Inhibitor-resistant breast cancer, highlighting that the AR interactome can be context-specific. biorxiv.org

The assembly of these protein complexes is a key determinant of the biological effects mediated by this compound. The specific constellation of interacting partners can vary depending on the cell type and the specific promoter of the target gene, allowing for a highly regulated and diverse range of physiological responses.

Table 1: Experimentally Identified Interacting Partners of the Androgen Receptor (AR)

This table summarizes proteins identified in research studies as interacting with the Androgen Receptor, which is the primary molecular target of this compound. These proteins are considered putative members of the this compound-activated signaling network.

| Interacting Protein | General Function/Class | Experimental Context | Source(s) |

| HSP70 | Molecular Chaperone | Prostate Cancer | biorxiv.org, plos.org |

| HSP90AB1 | Molecular Chaperone | Prostate Cancer | biorxiv.org, plos.org |

| HSPA5 | Molecular Chaperone | Prostate Cancer | biorxiv.org, plos.org |

| PRDX1 | Peroxidase / Redox Regulation | Prostate Cancer | biorxiv.org, plos.org |

| GAPDH | Metabolic Enzyme | Prostate Cancer | biorxiv.org, plos.org |

| HSPA8 | Molecular Chaperone | Prostate Cancer | plos.org |

| G3BP1 | Stress Granule Assembly | AI-Resistant Breast Cancer | biorxiv.org |

| SLIRP | Mitochondrial RNA Processing | AI-Resistant Breast Cancer | biorxiv.org |

| IGFBP5 | Growth Factor Binding Protein | AI-Resistant Breast Cancer | biorxiv.org |

| PELP-1 | Nuclear Receptor Coactivator | Prostate Cancer | biorxiv.org |

| β-catenin (CTNNB1) | WNT Signaling Component | Prostate Cancer | biorxiv.org |

Advanced Preclinical Research Methodologies for Cloxotestosterone

In Vitro Model Systems and Assays

In vitro models are indispensable tools in pharmacology, allowing for the controlled study of a compound's effects at the cellular and molecular level. These systems range from simple cell monolayers to complex, multi-cellular microphysiological systems that replicate organ-level function.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat, plastic surface, represents a foundational technique in biomedical research. fluorofinder.comnih.gov These platforms are widely used due to their relative simplicity, cost-effectiveness, and scalability for experimental assays. fluorofinder.com In a 2D setup, cells have extensive access to oxygen, nutrients, and other components of the culture medium. nih.gov

For a compound such as cloxotestosterone, 2D cell culture platforms would be employed for initial screening and mechanistic studies. For instance, hormone-dependent cancer cell lines (e.g., prostate or breast cancer cells) could be used to assess the compound's impact on cell proliferation and viability. Such assays provide preliminary data on its potential androgenic or anabolic activity at the cellular level.

Table 1: Overview of 2D Cell Culture Platforms for this compound Research

| Feature | Description | Relevance for this compound |

|---|---|---|

| Model System | Cells grown as a monolayer on a flat substrate (e.g., petri dish, microplate). fluorofinder.com | Foundational method for initial biological characterization. |

| Key Advantages | Cost-effective, high-throughput, ease of setup and analysis. fluorofinder.com | Allows for rapid screening of effects on cell proliferation and viability across various cell lines. |

| Key Limitations | Lacks physiological relevance; altered cell morphology and interactions; does not mimic tissue architecture. nih.govfrontiersin.org | May not accurately predict in vivo efficacy or tissue-specific responses. |

| Potential Applications | Initial assessment of androgenic activity on hormone-receptor-positive cell lines; preliminary cytotoxicity screening. | Determining basic cellular responses to this compound exposure. |

To overcome the limitations of 2D cultures, three-dimensional (3D) models that better mimic the in vivo environment have been developed. mdpi.comthermofisher.com These systems allow cells to grow in clusters, fostering more realistic cell-to-cell and cell-extracellular matrix (ECM) interactions. mdpi.com The two most common types of 3D models are spheroids and organoids.

Spheroids are simpler 3D structures, typically consisting of cell aggregates of one or more cell types. mdpi.comupmbiomedicals.com They are valuable for modeling the three-dimensional growth of tumor cells and are often used in drug screening due to their relative ease of production. upmbiomedicals.comthermofisher.com

Organoids are more complex and advanced 3D models derived from stem cells or tissue fragments. upmbiomedicals.comfrontiersin.org These structures can self-organize and differentiate to recapitulate the architecture and function of a specific organ, making them highly valuable for studying tissue development and disease. upmbiomedicals.comthermofisher.com Although more challenging to grow, organoids can provide more comprehensive and physiologically relevant data. mdpi.com

For the study of this compound, 3D models of androgen-responsive tissues, such as prostate or muscle organoids, would offer significant advantages. They could be used to evaluate the compound's effects on tissue-specific gene expression, cell differentiation, and structural organization in a more contextually relevant manner than is possible with 2D cultures.

Table 2: Comparison of Spheroid and Organoid Models

| Feature | Spheroids | Organoids |

|---|---|---|

| Complexity | Simple cellular aggregates, often of a single cell type. upmbiomedicals.com | Complex, multi-cellular structures that mimic organ-specific microanatomy. upmbiomedicals.comfrontiersin.org |

| Origin | Typically formed from cancer cell lines or primary cells. mdpi.comupmbiomedicals.com | Grown from embryonic or adult stem cells that self-organize and differentiate. thermofisher.com |

| Advantages | Easier to generate and manage; suitable for high-throughput screening. upmbiomedicals.com | High physiological relevance; mimic organ function and structure; useful for disease modeling. thermofisher.comupmbiomedicals.com |

| Application for this compound | Assessing effects on tumor growth in a 3D context (e.g., prostate cancer spheroids). | Evaluating impact on tissue development and function in a near-organ system (e.g., muscle or prostate organoids). |

Microphysiological systems (MPS), commonly known as "organs-on-chips," are at the forefront of in vitro modeling. altex.org These devices are engineered to contain living cells in a microenvironment that mimics the physiological and mechanical conditions of an entire organ or tissue. frontiersin.org By incorporating microfluidics to simulate blood flow and create biochemical gradients, MPS platforms can recapitulate organ-level functions with high fidelity. cn-bio.com

These technologies have the potential to transform drug discovery by providing more predictive, human-relevant data on a compound's efficacy and metabolism, thereby reducing reliance on animal models. altex.orgnih.gov Collaborations between research institutions and regulatory bodies like the FDA are helping to validate and standardize these platforms. cn-bio.comnih.gov

In the context of this compound, MPS could be used for sophisticated preclinical assessments. For example, a "liver-on-a-chip" could be used to study its metabolism by human liver cells and assess potential hepatotoxicity. A "muscle-on-a-chip" could be used to measure changes in muscle fiber contraction and protein synthesis, providing direct evidence of its anabolic effects in a dynamic, functional system.

Table 3: Features of Microphysiological Systems (MPS)

| Feature | Description | Relevance for this compound |

|---|---|---|

| Core Technology | Microfluidic devices containing 3D cell cultures that replicate organ-level structure and function. frontiersin.org | Enables study of this compound's effects on integrated, organ-like systems. |

| Physiological Mimicry | Recreates tissue-specific microenvironments, including mechanical forces (e.g., flow, stretch) and cell-cell interactions. | Allows for functional readouts, such as assessing anabolic effects on muscle contractility. |

| Applications | Drug efficacy, metabolism, and toxicity testing. cn-bio.comnih.gov | Can be used to investigate the metabolism of this compound in a human liver model or its effects on multi-organ interactions. |

| Key Advantage | High human relevance, potential to improve prediction of clinical outcomes compared to traditional models. altex.org | Provides more comprehensive data on pharmacodynamics and pharmacokinetics. |

Cell-free systems are biochemical assays that utilize cellular components, such as proteins and enzymes, in isolation, without the presence of intact cells. researchgate.netmdpi.com This approach offers a direct and controlled way to study molecular interactions and enzymatic activities.

Receptor binding assays are a major application, used to identify compounds that bind to specific cellular receptors and to quantify the affinity and kinetics of this interaction. creative-bioarray.com These assays are crucial in drug discovery for screening potential agonists or antagonists. creative-bioarray.combiorxiv.org For example, a radiolabeled ligand can be used to compete with a test compound for binding to a receptor preparation, allowing for the determination of the compound's binding affinity. biorxiv.org

Enzymatic assays in cell-free systems are used to measure a compound's effect on the activity of specific enzymes. libretexts.org A common application is to assess the metabolism of a drug by cytochrome P450 (CYP450) enzymes, which are critical for drug clearance. libretexts.org

For this compound, a cell-free system containing purified androgen receptors would be used to precisely measure its binding affinity, providing a quantitative value of its potential androgenic potency. Furthermore, cell-free enzymatic assays using human liver microsomes could characterize its metabolic profile and identify which CYP450 enzymes are responsible for its breakdown. nih.gov

Table 4: Application of Cell-Free Assay Systems

| Assay Type | Principle | Application for this compound |

|---|---|---|

| Receptor Binding Assay | Measures the direct interaction between a compound and a purified receptor, often using competitive binding with a labeled ligand. creative-bioarray.com | To quantify the binding affinity and selectivity of this compound for the androgen receptor and other steroid receptors. |

| Enzymatic Assay | Measures the activity of an isolated enzyme in the presence of a compound. For metabolic studies, this often involves monitoring the consumption of a cofactor like NADPH. libretexts.org | To determine the metabolic stability of this compound and identify the specific enzymes (e.g., CYP450s) involved in its metabolism. |

High-throughput screening (HTS) is a drug discovery process that leverages automation, robotics, and sophisticated data analysis to test hundreds of thousands to millions of compounds for biological activity in a short period. evotec.comwikipedia.org The process involves the use of miniaturized assay formats, typically in microtiter plates with 96, 384, or 1536 wells. wikipedia.orgbmglabtech.com

The primary goal of HTS is to identify "hits"—compounds that modulate the activity of a specific biological target, such as a receptor or enzyme. bmglabtech.com These hits serve as starting points for further drug development and optimization. HTS can be applied to various assay types, including biochemical assays, cell-based assays, and functional genomic screens. wikipedia.orgnih.gov

While this compound is a single, defined chemical entity, HTS methodologies are relevant for its comprehensive biological profiling. It could be screened against large panels of receptors, enzymes, and ion channels to identify its primary targets and any potential off-target activities. This approach provides a broad overview of its pharmacological profile and can help anticipate its range of biological effects.

Table 5: High-Throughput Screening (HTS) Process

| Step | Description | Relevance for this compound |

|---|---|---|

| 1. Assay Development | A robust and miniaturized biological assay is developed for the target of interest. | Designing assays to measure androgen receptor activation or cell proliferation. |

| 2. Automation & Screening | Robotic systems handle liquid dispensing and plate management to test the compound across many assays. wikipedia.orgbmglabtech.com | Screening this compound against a broad panel of biological targets to create a comprehensive activity profile. |

| 3. Data Analysis | Automated data acquisition and analysis are used to identify statistically significant "hits". | Identifying primary molecular targets and potential off-target interactions. |

| 4. Hit Validation | Positive results are confirmed through secondary, more detailed assays. | Confirming the specific molecular interactions and cellular effects of this compound. |

Cell-Free Systems for Receptor Binding and Enzymatic Assays

Ex Vivo Model Systems

Ex vivo models utilize living tissues or cells taken from an organism and studied in a laboratory setting, typically shortly after collection to preserve their physiological state. championsoncology.com These models serve as an important bridge between in vitro cultures and in vivo animal studies, offering a higher degree of physiological relevance than isolated cell cultures because they maintain the native tissue architecture and cellular heterogeneity. championsoncology.comgoogleapis.com

Ex vivo systems can be developed as 2D cultures or as more complex 3D cultures, such as organoids derived from patient tissue. championsoncology.com This methodology allows for the evaluation of a compound's efficacy and mechanism of action in a substrate that closely represents the biological complexity of the target tissue. championsoncology.com

In the investigation of this compound, ex vivo models would be highly valuable. For example, fresh slices of human prostate tissue or animal muscle tissue could be cultured and treated with the compound. Researchers could then analyze tissue-specific responses, such as changes in protein expression (e.g., prostate-specific antigen in prostate tissue) or markers of muscle hypertrophy. This approach provides insights into the compound's direct effects on intact tissue, offering a more accurate prediction of its in vivo activity than simpler in vitro models. googleapis.com

Tissue Explant Cultures and Tissue Slices

Tissue explant cultures and precision-cut tissue slices represent a significant refinement in ex vivo research, offering a bridge between single-cell cultures and whole-organism studies. These techniques maintain the complex three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant environment for assessing the direct effects of this compound.

Organotypic tissue slice cultures, a technique first developed in the 1950s, allow for the short-term maintenance of tissue viability and function in vitro. nih.gov This method is particularly advantageous for studying tissue-specific responses to this compound, as it preserves the intricate interplay between different cell types and the extracellular matrix. nih.govanabios.com For instance, testicular tissue explants have been successfully cultured to study the survival and proliferation of spermatogonial stem cells, demonstrating the maintenance of functional Leydig cells and testosterone (B1683101) production over a two-week period. nih.gov This model could be adapted to investigate the direct impact of this compound on testicular cell function and steroidogenesis.

Precision-cut tissue slices (PCLS), prepared using instruments like the Krumdieck or Brendel-Vitron slicers, offer high accuracy and consistency in slice thickness, which is critical for reproducible experimental results. taylorandfrancis.com PCLS from various organs, such as the liver, lung, and kidney, can be used to study the uptake, distribution, and metabolic fate of this compound in a tissue-specific manner. anabios.comtaylorandfrancis.com The ability to generate numerous slices from a single tissue source also enables the simultaneous testing of different compound concentrations and treatment durations, adhering to the principles of the 3Rs (reduction, replacement, and refinement) in animal experimentation. nih.gov

Table 1: Comparison of Tissue Explant and Precision-Cut Slice Techniques

| Feature | Tissue Explant Cultures | Precision-Cut Tissue Slices (PCLS) |

|---|---|---|

| Principle | Small pieces of tissue are cultured, allowing for the outgrowth and interaction of various cell types. researchgate.netfrontiersin.org | Thin, uniform slices of tissue are created, preserving the organ's architecture. anabios.comtaylorandfrancis.com |

| Advantages | Maintains cell-cell and cell-matrix interactions; suitable for longer-term studies. nih.govnih.gov | High reproducibility; allows for multiple experiments from a single organ; preserves native tissue structure. nih.govtaylorandfrancis.com |

| Applications for this compound Research | Studying effects on cell proliferation, differentiation, and tissue-specific functions (e.g., testicular steroidogenesis). nih.govfrontiersin.org | Investigating organ-specific metabolism, uptake, and distribution of the compound. anabios.comtaylorandfrancis.com |

| Limitations | Potential for altered cellular phenotypes over time; less uniform than PCLS. | Limited viability for long-term culture; potential for edge effects. nih.gov |

Animal Model Systems for Mechanistic Research

Animal models are indispensable for investigating the integrated physiological and pharmacological effects of this compound in vivo. These models allow for the study of complex interactions between different organ systems that cannot be replicated in in vitro or ex vivo systems.

Rodent models, particularly rats and mice, are fundamental in preclinical research for characterizing the pharmacodynamic (PD) and pharmacokinetic (PK) properties of new chemical entities. mdpi.com Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics focuses on the drug's effect on the body. nih.gov

In the context of this compound, rat models can be employed to establish a PK-PD model, correlating the plasma concentration of the compound with its physiological effects, such as changes in androgen-sensitive tissues. nih.govmdpi.com For example, studies on other hormone-modulating agents in rats have successfully modeled the relationship between drug concentration and its suppressive or stimulatory effects on endogenous hormones. mdpi.comfrontiersin.org Automated blood sampling systems can be utilized in rats to obtain detailed time-concentration profiles from a single animal, reducing inter-animal variability and the number of animals required.

Mouse models are also widely used for PK studies, with serial blood sampling techniques allowing for the generation of a complete PK profile from a single mouse. nih.gov Different mouse strains can be selected based on their specific physiological characteristics to investigate various aspects of this compound's activity. mdpi.com For instance, specific inbred strains might be used to explore the influence of genetic background on the metabolism and efficacy of the compound.

Table 2: Key Parameters Investigated in Rodent PK/PD Studies of this compound

| Parameter Type | Specific Parameter | Relevance to this compound Research |

|---|---|---|

| Pharmacokinetic (PK) | Bioavailability | The fraction of administered this compound that reaches systemic circulation. nih.gov |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov | |

| Clearance (CL) | The rate at which this compound is removed from the body. nih.gov | |

| Half-life (t1/2) | The time required for the concentration of this compound in the body to be reduced by half. | |

| Pharmacodynamic (PD) | EC50 | The concentration of this compound that produces 50% of its maximal effect. mdpi.com |

| Emax | The maximum physiological effect produced by this compound. mdpi.com | |

| Biomarker Modulation | Changes in the levels of endogenous hormones or proteins in response to this compound. nih.gov |

Genetically engineered animal models, including transgenic and knockout models, provide powerful tools for dissecting the specific molecular pathways through which this compound exerts its effects. nih.govnih.govcriver.com For instance, a knockout mouse model lacking the androgen receptor would be instrumental in confirming whether the effects of this compound are mediated through this specific receptor.

Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, offer a more translationally relevant platform for studying human-specific drug responses. bioduro.comnih.govcriver.com These models are created by transplanting human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) into immunodeficient mice, resulting in the development of a functional human immune system. nih.govcriver.com While primarily used in immunology and oncology research, humanized models could be adapted to investigate the interaction of this compound with human steroid receptors or its metabolism by human liver enzymes in vivo. This approach helps to bridge the gap between preclinical animal data and human clinical outcomes. transcurebioservices.com

Rodent Models (e.g., Rat, Mouse) in Pharmacodynamic and Pharmacokinetic Studies

Computational and Theoretical Pharmacology for this compound

Computational and theoretical pharmacology employs computer simulations and modeling to predict and analyze the interactions of drugs with biological targets. nih.govarxiv.org These in silico methods are crucial for rational drug design and for understanding the molecular basis of a compound's activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor, typically a protein. tjnpr.orgnrfhh.com This method is used to model the interaction between a ligand and its binding site, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. researchgate.netscielo.org.za

For this compound, molecular docking simulations can be performed to predict its binding mode within the ligand-binding domain of the androgen receptor. By analyzing the predicted binding poses and interaction energies, researchers can understand the structural basis for its agonistic activity. tjnpr.orgmdpi.com These studies can also compare the binding of this compound to that of endogenous androgens or other synthetic steroids, helping to explain differences in potency and efficacy. The process typically involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to rank the different possible binding poses. scielo.org.za

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, capturing the movements of atoms and molecules over time. nih.govmdpi.comnih.gov This technique allows for a more realistic representation of the biological environment and can reveal conformational changes in the receptor that are induced by ligand binding. researchgate.netembopress.org

By performing MD simulations of the this compound-androgen receptor complex, researchers can study the stability of the interaction and the conformational landscape of the receptor upon binding. mdpi.com This is crucial because the specific conformation adopted by the receptor determines its interaction with co-regulator proteins, which in turn dictates the transcriptional outcome. embopress.org Conformational analysis, a key component of MD studies, focuses on the different three-dimensional shapes a molecule can adopt and their relative energies. fiveable.meimperial.ac.uklibretexts.org Understanding the preferred conformations of this compound, both free and when bound to the receptor, is essential for a complete picture of its mechanism of action. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comwikipedia.orgnih.gov For a compound like this compound, QSAR models can be instrumental in predicting its androgenic and anabolic activities based on its unique structural features.

The development of a robust QSAR model begins with the calculation of various molecular descriptors for a series of structurally related compounds, such as testosterone and its derivatives. ijlpr.comnih.gov These descriptors quantify different aspects of the molecule's physicochemical properties. Key descriptor categories relevant to steroids include:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Important descriptors include the heat of formation, electronegativity (χ), absolute hardness (η), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The difference in HOMO and LUMO energies, for instance, is indicative of the molecule's reactivity and plays a crucial role in its interaction with the androgen receptor. nih.gov

Topological Descriptors: These indices are derived from the two-dimensional representation of the molecule and describe its size, shape, and degree of branching. Examples include connectivity indices and shape indices (kappa values). ijlpr.comjocpr.com

Physicochemical Descriptors: These represent properties like lipophilicity (log P), molecular weight, and molar refractivity. ijlpr.com Molar refractivity is related to the molecule's volume and the London dispersive forces involved in drug-receptor interactions. jocpr.com

Once a diverse set of descriptors is calculated for a training set of androgens with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to generate a QSAR equation. ijlpr.comresearchgate.net This equation represents the mathematical relationship between the descriptors and the activity.

For instance, a hypothetical QSAR model for androgen receptor binding affinity might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where 'c' represents the coefficients determined by the regression analysis.

The predictive power of the QSAR model is then validated using an external set of compounds not included in the model's development. A statistically significant correlation coefficient (r²) and cross-validation coefficient (q²) indicate a robust and predictive model. researchgate.net

While no specific QSAR models for this compound are publicly available, studies on other testosterone derivatives have successfully correlated descriptors with androgen receptor binding affinity. ijlpr.comchemrxiv.org These studies highlight the importance of hydrophobicity, the presence of a steroidal nucleus, and specific hydrogen bond donor/acceptor patterns for potent receptor binding. chemrxiv.org Based on these findings, a QSAR model for this compound would likely identify its unique 17β-(2,2,2-trichloro-1-hydroxyethoxy) group as a significant contributor to its predicted activity profile.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Androgenic Steroids

| Descriptor Type | Descriptor Example | Significance in Androgen Activity |

| Quantum Chemical | Heat of Formation | Relates to the energetic stability of the molecule. |

| Electronegativity (χ) | Influences the electronic interactions with the receptor. nih.gov | |

| Absolute Hardness (η) | A measure of resistance to deformation or change. nih.gov | |

| HOMO-LUMO Gap | Indicates chemical reactivity and interaction potential. nih.gov | |

| Topological | Valence Connectivity Index | Describes the degree of branching and connectivity. ijlpr.com |

| Shape Index (Kappa) | Quantifies the shape of the molecule. ijlpr.com | |

| Physicochemical | Log P | Represents the lipophilicity and ability to cross cell membranes. ijlpr.com |

| Molar Refractivity | Relates to molecular volume and dispersive forces. jocpr.com | |

| Solvent Accessibility Surface Area | Measures the surface area accessible to a solvent. jocpr.com |

In Silico Prediction of Enzymatic Interactions

Understanding how this compound interacts with metabolic enzymes is crucial for predicting its pharmacokinetic profile, including its metabolism and potential for drug-drug interactions. In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at an atomic level. acs.org

The primary enzymes responsible for steroid metabolism are the Cytochrome P450 (CYP) family, with CYP3A4 being a key enzyme in the metabolism of many xenobiotics, including testosterone. plos.orgnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., a metabolic enzyme) to form a stable complex. nih.gov The process involves:

Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target enzyme (e.g., human CYP3A4) are required. The enzyme structure is often obtained from protein data banks, while the ligand structure can be generated and optimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the enzyme's active site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy value. The pose with the lowest binding energy is generally considered the most favorable. nih.gov

For this compound, docking studies would focus on its interaction with the active site of enzymes like CYP3A4. The analysis would identify key amino acid residues involved in binding, such as those forming hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the steroid. frontiersin.org For example, studies on testosterone binding to CYP3A4 have highlighted the importance of interactions with specific residues in the active site for determining its metabolic fate. plos.org The large trichloroethoxy group on this compound would be expected to have significant steric and electronic influences on its binding orientation within the enzyme's active site compared to testosterone.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-enzyme complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the observation of:

Conformational Changes: How the enzyme and ligand adapt their shapes upon binding.

Stability of Interactions: The persistence of specific hydrogen bonds and other interactions over time.

Solvent Effects: The role of water molecules in mediating the interaction.

By running MD simulations of the this compound-enzyme complex, researchers can assess the stability of the predicted binding pose and gain deeper insights into the dynamics that govern metabolic transformation. frontiersin.org

Table 2: Predicted Interactions of Testosterone Analogs with Metabolic Enzymes from In Silico Studies

| Compound | Enzyme | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Testosterone | CYP3A4 | Phe-215, Ile-301, Arg-372 | Hydrophobic, Hydrogen Bonding |

| Nandrolone | CYP3A4 | Leu-211, Ala-305, Ser-119 | Hydrophobic, Hydrogen Bonding |

| This compound | CYP3A4 | (Predicted) Interactions influenced by the bulky, electronegative 17β-substituent. | Steric hindrance, altered hydrophobic and electronic interactions. |

The application of these advanced preclinical research methodologies provides a powerful framework for the early-stage evaluation of this compound. QSAR modeling can offer valuable predictions of its biological activity, while in silico enzymatic interaction studies can shed light on its metabolic stability and pathways. Together, these computational approaches guide further experimental studies and contribute to a more comprehensive understanding of this novel androgen.

Analytical Methodologies for Cloxotestosterone Characterization and Research

Chromatographic Techniques

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov For steroid analysis, several chromatographic methods are utilized, each offering distinct advantages in terms of resolution, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceuticals, including steroids. torontech.com It is particularly suitable for non-volatile and thermally labile molecules. nih.gov The method involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). torontech.com

In the context of steroid analysis, reverse-phase HPLC (RP-HPLC) is common. google.com A common stationary phase for steroid separation is the C18 (octadecylsilyl) column, which effectively separates compounds based on their hydrophobicity. nih.gov For instance, a method developed for the analysis of clobetasol (B30939) propionate (B1217596) and ketoconazole (B1673606) utilized a Discovery® HS C18 column with a mobile phase of water and methanol (B129727). While specific HPLC methods dedicated solely to cloxotestosterone are not extensively detailed in published literature, the general principles applied to other steroids are applicable. The technique is crucial for determining the purity of a compound and quantifying its concentration in a sample. torontech.com

Table 1: Example of HPLC Conditions for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Discovery® HS C18, 250 x 4.6 mm, 5 µm | |

| Mobile Phase | Isocratic mixture of Water and Methanol | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV, 239nm |

| Column Temp. | 25 °C | |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is a primary method for the identification and quantification of steroid hormones in clinical and forensic laboratories. restek.com The analysis of high molecular weight hormones like steroids often requires high temperatures (exceeding 300°C) to ensure elution within a reasonable time frame. restek.com

For robust and reliable results in steroid analysis, capillary columns with low-bleed characteristics, such as the Rxi-1ms, are preferred. restek.com These columns are often composed of dimethylpolysiloxane stationary phases which are stable at high temperatures. restek.com A critical step in the GC analysis of steroids is derivatization. This chemical modification process converts the analytes into more volatile and thermally stable forms, improving their chromatographic behavior. restek.commdpi.com Common derivatization agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org This technique is considered a "green" technology due to the reduction in organic solvent consumption. SFC combines advantages of both gas and liquid chromatography, offering high efficiency and speed.

SFC is particularly adept at separating and purifying chiral molecules and has found significant application in the pharmaceutical industry. wikipedia.org The principles are similar to HPLC, but the use of supercritical CO2 allows for lower viscosity and higher diffusivity, which can lead to faster separations. In the context of steroid analysis, SFC can be used to isolate steroid hormones from complex matrices like urine, simplifying sample preparation before further analysis by methods like GC-MS. nih.gov A study evaluating stationary phases for steroid separation by SFC identified columns like Cosmosil π-NAP and Princeton DIOL as effective for isolating steroid hormones and fractionating them into different classes. nih.gov

Table 2: Stationary Phases Screened for Steroid Separation by SFC

| Stationary Phase Type | Potential Application | Reference |

|---|---|---|

| Cosmosil π-NAP | Isolation of steroid hormones from matrix components | nih.gov |

| Princeton DIOL | Fractionation of steroid hormones into families (e.g., estrogens, androgens) | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced form of thin-layer chromatography (TLC) that provides improved resolution, sensitivity, and quantification accuracy. While specific HPTLC methodologies for this compound are not prominently featured in available research, the technique is broadly applicable to the separation of various organic compounds, including steroids. It is often used as a rapid and cost-effective screening tool.

Supercritical Fluid Chromatography (SFC)

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in steroid analysis due to its high sensitivity and specificity, allowing for definitive structural identification. MS is typically coupled with a chromatographic system, such as GC or LC, to analyze complex mixtures. wikipedia.org

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a gold-standard method for the detection and identification of anabolic steroids and their metabolites in biological samples. wikipedia.orgnih.gov The GC separates the individual components of the sample before they enter the mass spectrometer, which acts as a highly specific detector. restek.com